molecular formula C21H25N3OS B4906876 1-[4-(1-Adamantyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylurea

1-[4-(1-Adamantyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylurea

Cat. No.: B4906876
M. Wt: 367.5 g/mol
InChI Key: ONWCJJQEHMFVMM-UHFFFAOYSA-N
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Description

1-[4-(1-Adamantyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylurea is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

The synthesis of 1-[4-(1-Adamantyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 1-adamantylamine with a suitable thioamide under acidic conditions to form the thiazole ring.

    Introduction of the phenylurea moiety: The thiazole intermediate is then reacted with phenyl isocyanate to introduce the phenylurea group.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-[4-(1-Adamantyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.

    Substitution: The adamantyl group can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(1-Adamantyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylurea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antiviral and anticancer agents.

    Materials Science: Due to its stability and rigidity, it can be used in the synthesis of advanced materials, such as polymers and nanomaterials.

    Catalysis: The compound can serve as a catalyst or a catalyst precursor in various chemical reactions, including polymerization and organic transformations.

Mechanism of Action

The mechanism of action of 1-[4-(1-Adamantyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylurea involves its interaction with specific molecular targets. The adamantyl group provides a hydrophobic environment, which can enhance the compound’s binding affinity to certain proteins or enzymes. The thiazole ring may participate in hydrogen bonding or π-π interactions, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target protein or enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

1-[4-(1-Adamantyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylurea can be compared with other adamantane derivatives, such as:

    Amantadine: An antiviral and antiparkinsonian drug that also contains an adamantyl group.

    Rimantadine: Another antiviral drug with a similar structure to amantadine.

    Memantine: Used in the treatment of Alzheimer’s disease, it also features an adamantyl group.

The uniqueness of this compound lies in its combination of the adamantyl group with a thiazole ring and a phenylurea moiety, which imparts distinct chemical and biological properties compared to other adamantane derivatives.

Properties

IUPAC Name

1-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-13-18(21-10-14-7-15(11-21)9-16(8-14)12-21)23-20(26-13)24-19(25)22-17-5-3-2-4-6-17/h2-6,14-16H,7-12H2,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWCJJQEHMFVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)NC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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